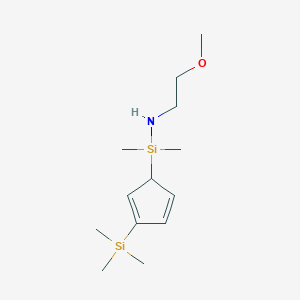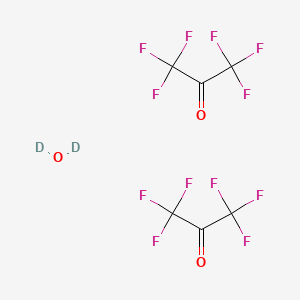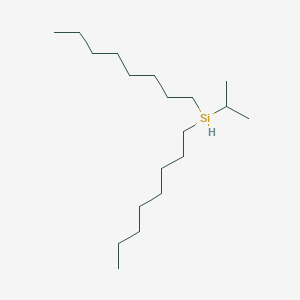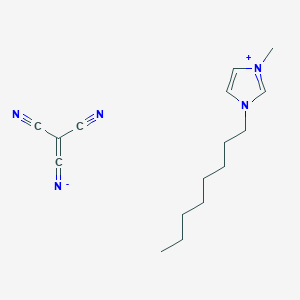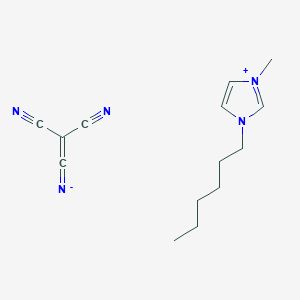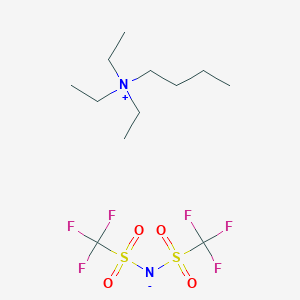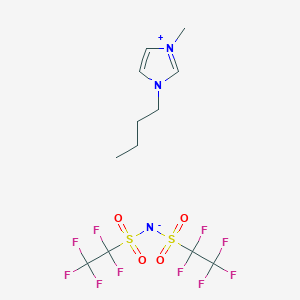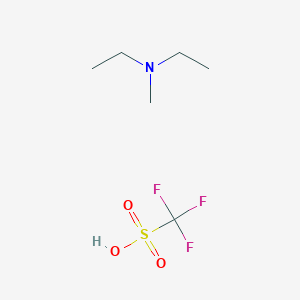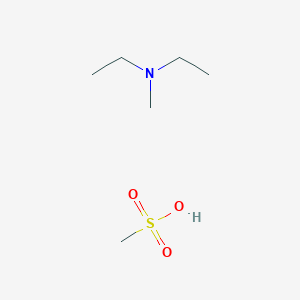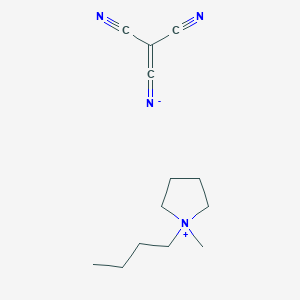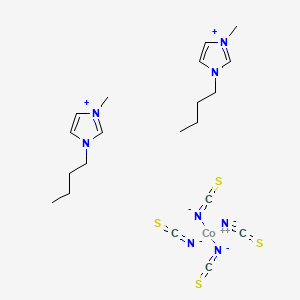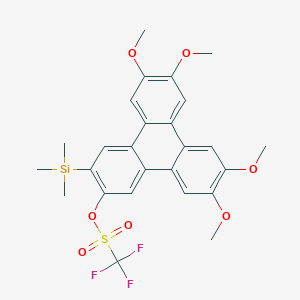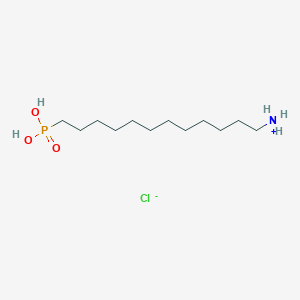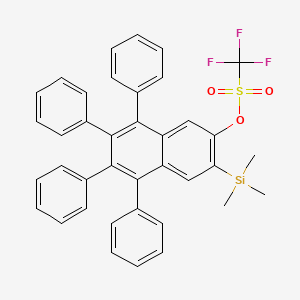![molecular formula C38H29F3O3SSi B6310278 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate CAS No. 1356628-47-1](/img/structure/B6310278.png)
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: is a novel organic compound with significant potential in various fields of research and industry. This compound, with the molecular formula C38H29F3O3SSi and a molecular weight of 650.8 g/mol, is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Benzo[b]triphenylene Core: This step involves the cyclization of appropriate precursors to form the benzo[b]triphenylene core. This can be achieved through methods such as Diels-Alder reactions or other cyclization techniques.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Cross-Coupling Reactions: The presence of the triflate group allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzo[b]triphenylene derivative.
科学研究应用
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: has several scientific research applications:
Organic Electronics: Due to its semiconducting properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic and optical characteristics.
Medicinal Chemistry: The compound’s reactivity allows for the synthesis of various derivatives that can be tested for biological activity, including potential pharmaceutical applications.
Catalysis: It can be used as a ligand or a precursor in catalytic reactions, particularly in the formation of complex organic molecules.
作用机制
The mechanism by which 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate exerts its effects depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system, which is crucial for the performance of electronic devices.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species that drive various organic transformations.
相似化合物的比较
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: can be compared with other similar compounds such as:
9,14-Diphenylbenzo[b]triphenylene: Lacks the trimethylsilyl and triflate groups, resulting in different reactivity and applications.
12-(Trimethylsilyl)benzo[b]triphenylenyl-11-triflate: Similar structure but without the diphenyl groups, affecting its electronic properties.
Benzo[b]triphenylenyl-11-triflate: Lacks both the trimethylsilyl and diphenyl groups, making it less versatile in synthetic applications.
The uniqueness of This compound lies in its combination of substituents, which confer specific electronic and steric properties that are advantageous in various applications.
属性
IUPAC Name |
(9,14-diphenyl-11-trimethylsilylbenzo[b]triphenylen-12-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29F3O3SSi/c1-46(2,3)33-23-31-30(22-32(33)44-45(42,43)38(39,40)41)34(24-14-6-4-7-15-24)36-28-20-12-10-18-26(28)27-19-11-13-21-29(27)37(36)35(31)25-16-8-5-9-17-25/h4-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRTDHMZTYXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C(=C1)C(=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2C6=CC=CC=C6)C7=CC=CC=C7)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
